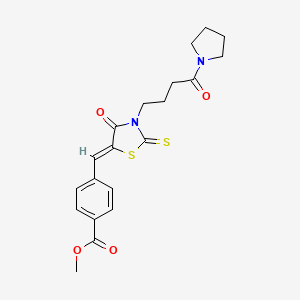
(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Thiazolidine derivatives, such as the compound , are synthesized through various methods involving cyclo-condensation reactions. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides result in the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, showcasing the diversity of products derived from thiazolidine cores under different reaction conditions (Kandeel & Youssef, 2001). Additionally, microwave-assisted synthesis has been utilized for the efficient preparation of thiazolidine derivatives from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, demonstrating the versatility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by supramolecular arrangements, such as hydrogen-bonded dimers, chains of rings, and sheets. These structural features are critical for understanding the compound's chemical behavior and reactivity. For example, the study on supramolecular structures of thiazolidin-4-ones revealed intricate hydrogen bonding and molecular arrangements, essential for the compound's physical and chemical properties (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The intermolecular [3+2]-cycloaddition reactions of azomethine ylides derived from isatin and sarcosine with thiazolidine-2,4-diones exemplify the chemical versatility of these compounds, leading to the synthesis of complex molecules with potential biological activity (Li, Feng, Shi, & Chen, 2003).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular arrangements. X-ray diffraction studies provide detailed insights into the compounds' crystallographic parameters, enabling the prediction of physical behavior and stability. Studies on the crystal structure and DFT analysis of related boric acid ester intermediates with benzene rings offer insights into the electronic structure and physical properties of thiazolidine derivatives (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for their applications. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by thiazolidine derivatives sheds light on their potential as ligands in metal coordination complexes, which could have implications in catalysis and material science (Matczak-Jon et al., 2010).
Scientific Research Applications
Chemical Synthesis and Reactions
Research has explored the chemical reactions and synthesis pathways of thiazolidine derivatives, highlighting their versatility in creating a range of compounds. For instance, Kandeel and Youssef (2001) described the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the formation of various compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, showcasing the structural flexibility and potential utility of these molecules in synthetic chemistry (K. Kandeel & A. S. Youssef, 2001). Similarly, Tverdokhlebov et al. (2005) demonstrated the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, further expanding on the chemical versatility of thiazolidin-based compounds (A. V. Tverdokhlebov et al., 2005).
Antiproliferative Effects
The antiproliferative effects of thiazolidinone derivatives on human leukemic cells have been studied, indicating potential applications in cancer research. Kumar et al. (2014) synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues showing potent activity against various leukemic cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Kothanahally S. Sharath Kumar et al., 2014).
Supramolecular Structures
The study of supramolecular structures formed by thiazolidin-4-ones, such as those involving hydrogen-bonded dimers, chains of rings, and sheets, has been conducted to understand the molecular interactions and potential applications in materials science. Delgado et al. (2005) investigated four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, providing insights into the hydrogen bonding and molecular packing of these compounds (P. Delgado et al., 2005).
Antimicrobial Evaluation
The antimicrobial properties of thiazolidinone derivatives have also been explored, suggesting potential uses in developing new antibacterial and antifungal agents. Khalil et al. (2014) evaluated the antimicrobial activity of some thiazolidinone derivatives bearing the pyridine moiety, demonstrating their effectiveness against various microbial strains (Ali Khalil et al., 2014).
properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-19(25)15-8-6-14(7-9-15)13-16-18(24)22(20(27)28-16)12-4-5-17(23)21-10-2-3-11-21/h6-9,13H,2-5,10-12H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADSKLRLPJWHV-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


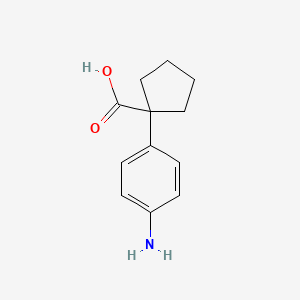
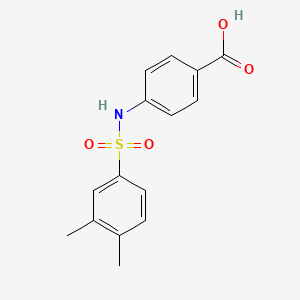
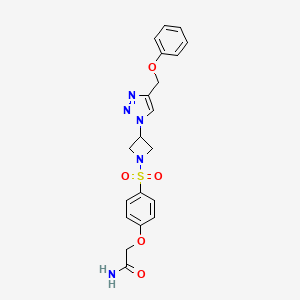
![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)

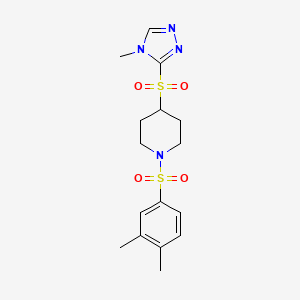
![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)